molecular formula C12H17BrN2 B7975830 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine

Cat. No.: B7975830
M. Wt: 269.18 g/mol
InChI Key: RRAQLTNHIFQKGE-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. This compound features a bromine atom and a 4-methylpiperidin-1-ylmethyl group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of 5-((4-methylpiperidin-1-yl)methyl)pyridine using bromine in the presence of a suitable catalyst.

  • Piperidine Derivatives: Starting from piperidine, the compound can be synthesized through a series of reactions involving alkylation and subsequent bromination.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, such as 3-bromo-5-(4-methylpiperidin-1-yl)pyridine.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is widely used in scientific research due to its versatility as an intermediate. Its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

  • 3-Bromo-5-(4-methylpiperidin-1-yl)pyridine: Similar structure but lacks the methyl group on the piperidine ring.

  • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar pyridine core but different substitution pattern.

Uniqueness: 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its presence of both bromine and the 4-methylpiperidin-1-ylmethyl group makes it a valuable intermediate in organic synthesis.

This compound's versatility and potential applications make it an important subject of study in various fields of science and industry. Its unique structure and reactivity profile contribute to its wide range of uses and ongoing research interest.

Properties

IUPAC Name

3-bromo-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-2-4-15(5-3-10)9-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQLTNHIFQKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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